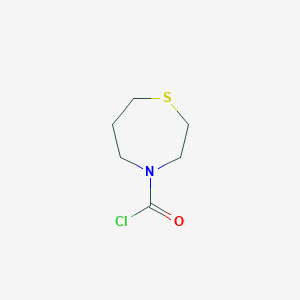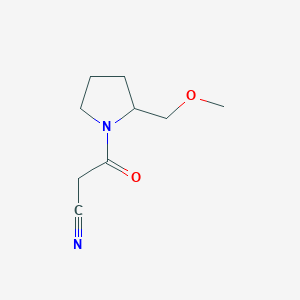
3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group and a nitrile group
Vorbereitungsmethoden
The synthesis of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves the reaction of pyrrolidine derivatives with appropriate nitrile and methoxymethylating agents. One common synthetic route includes the use of methoxymethyl chloride and a nitrile precursor under basic conditions to facilitate the substitution reaction. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the nitrile group, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group and nitrile group can participate in binding interactions, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyrrolidinone derivatives: Compounds with a lactam ring structure.
Methoxymethylated compounds: Molecules with methoxymethyl groups attached to different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-[2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O2/c1-13-7-8-3-2-6-11(8)9(12)4-5-10/h8H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
IMUMIPFXBVCPLU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CCCN1C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


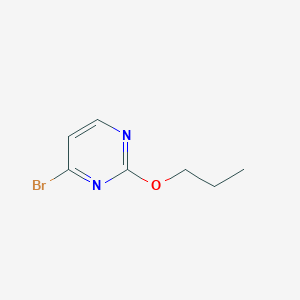
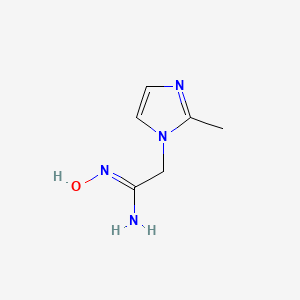
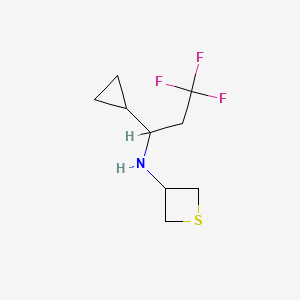
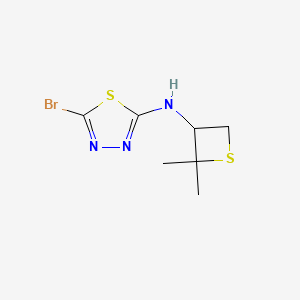

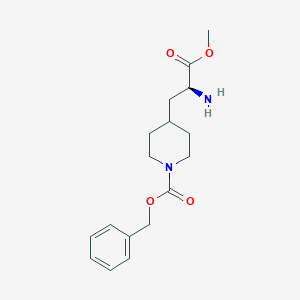
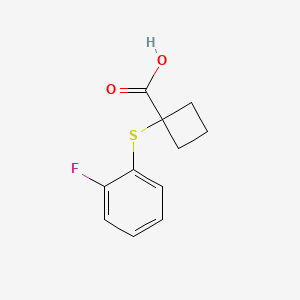


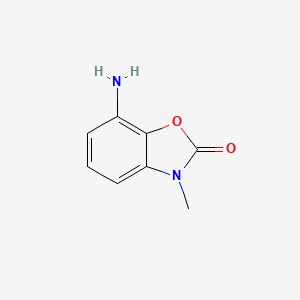
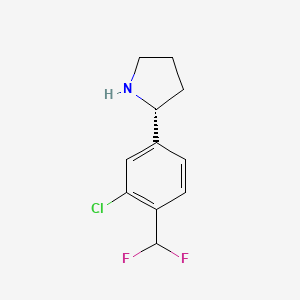
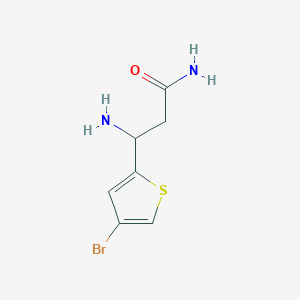
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
